(2,2-Difluorocyclohexyl)methanesulfonyl chloride
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Overview
Description
(2,2-Difluorocyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClF2O2S. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methanesulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 2,2-difluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2,2-Difluorocyclohexanol+Methanesulfonyl chloride→(2,2-Difluorocyclohexyl)methanesulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the desired reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.
Oxidation: Oxidative conditions can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Products include sulfonamides and sulfonic acids.
Oxidation: Products include sulfone derivatives.
Scientific Research Applications
(2,2-Difluorocyclohexyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the cyclohexyl and fluorine substituents.
(2,2-Difluorocyclohexyl)methanesulfonamide: A related compound where the sulfonyl chloride group is replaced by a sulfonamide group.
Cyclohexylmethanesulfonyl chloride: A similar compound without the fluorine substituents.
Uniqueness
(2,2-Difluorocyclohexyl)methanesulfonyl chloride is unique due to the presence of both the cyclohexyl ring and the fluorine atoms, which can impart distinct chemical properties such as increased stability and reactivity. The fluorine atoms can also influence the compound’s electronic properties, making it valuable in various synthetic applications.
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-3-1-2-4-7(6,9)10/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNSGUYHCFUCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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